[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine
Description
[5-(4-Ethoxyphenyl)-1H-pyrazol-4-yl]methanamine (CAS: 1537309-85-5) is a pyrazole-derived methanamine compound with the molecular formula C₁₂H₁₅N₃O and a molecular weight of 217.267 g/mol . Its structure features a pyrazole ring substituted at the 4-position with a 4-ethoxyphenyl group and a methanamine (-CH₂NH₂) group at the 5-position.
Properties
IUPAC Name |
[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-11-5-3-9(4-6-11)12-10(7-13)8-14-15-12/h3-6,8H,2,7,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQIEFMARLGUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C=NN2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine typically involves a multi-step process. One common method starts with the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of solvents like isopropyl alcohol and catalysts such as ruthenium(II) complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous transfer hydrogenation of nitriles using ruthenium catalysts in isopropyl alcohol at elevated temperatures (around 200°C), followed by treatment with hydrogen chloride in 1,4-dioxane .
Chemical Reactions Analysis
Types of Reactions
[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, halogens, and various oxidizing and reducing agents. The reaction conditions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
[5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole core is a common scaffold in medicinal and materials chemistry. Below is a comparative analysis of [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine with structurally related methanamine derivatives:
Physicochemical and Electronic Properties
- Lipophilicity : The ethoxy group in the target compound increases lipophilicity (logP ≈ 2.5–3.0) compared to trifluoromethyl (logP ≈ 1.8) or pyridinyl (logP ≈ 1.5) analogs .
- Electron Effects :
- Solubility : Polar groups (e.g., pyridinyl in ) improve aqueous solubility, while bulky substituents (e.g., dihydroindolyl in ) reduce it.
Biological Activity
The compound [5-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methanamine, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its anticancer, anti-inflammatory, and antibacterial properties, supported by recent research findings and data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity : Compound 35 from a related study exhibited an IC50 of 1.1 µM against HCT-116 cells and 3.3 µM against MCF-7 cells, indicating strong antiproliferative effects .
- Mechanism of Action : The compound was observed to arrest the cell cycle at the SubG1/G1 phase, suggesting a potential mechanism for its anticancer activity .
- Comparative Analysis : In comparison to established chemotherapeutics like carboplatin, certain derivatives showed comparable efficacy in inhibiting growth in human cancer cell lines such as HepG2 and HCT116 .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds in this class have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Research Insights
- COX Inhibition : A series of sulfonamide-containing pyrazole derivatives were evaluated for their ability to block COX-2 in vitro, with promising results indicating their potential as anti-inflammatory agents .
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in the G2/M phase, further contributing to their anticancer and anti-inflammatory profiles .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives are an area of active research. While this compound's specific antibacterial activity requires further exploration, related compounds have demonstrated effectiveness against various bacterial strains.
Data Overview
A study indicated that certain pyrazole derivatives exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance antibacterial efficacy.
Summary Table of Biological Activities
| Activity Type | Cell Line/Target | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 1.1 | Cell cycle arrest (SubG1/G1 phase) |
| Anticancer | MCF7 | 3.3 | Cytotoxicity |
| Anti-inflammatory | COX-2 | Not specified | Enzyme inhibition |
| Antibacterial | Staphylococcus aureus | Not specified | Bacterial growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
